molecular formula C15H10F2O3 B1324016 4-Acetoxy-2',3'-difluorobenzophenone CAS No. 890099-95-3

4-Acetoxy-2',3'-difluorobenzophenone

Cat. No. B1324016
M. Wt: 276.23 g/mol
InChI Key: MAVJNEOHGUAGJA-UHFFFAOYSA-N
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Description

4-Acetoxy-2’,3’-difluorobenzophenone, also known as 4-acetoxy-2,3-difluorobenzophenone (DFB), is a synthetic compound . It has a CAS Number of 890099-95-3 and a molecular weight of 276.24 . The IUPAC name for this compound is 4-(2,3-difluorobenzoyl)phenyl acetate .


Molecular Structure Analysis

The molecular formula of 4-Acetoxy-2’,3’-difluorobenzophenone is C15H10F2O3 . The InChI code for this compound is 1S/C15H10F2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)12-3-2-4-13(16)14(12)17/h2-8H,1H3 .

Scientific Research Applications

Anti-tumor Activity

4-Acetoxy-2',3'-difluorobenzophenone and its derivatives have shown significant potential in anti-tumor activity. A study highlighted the hydrolysis and photolysis of a quinol derivative, showcasing its effectiveness against various human cancer cell lines. This derivative generates a reactive intermediate in aqueous environments, which plays a crucial role in its anti-tumor properties (Wang et al., 2009).

Environmental Analysis

In environmental sciences, derivatives of 2-hydroxybenzophenone, closely related to 4-Acetoxy-2',3'-difluorobenzophenone, are used for analyzing UV absorbers in water samples. A study introduced a method for determining these compounds in environmental water samples, highlighting their presence and persistence in aquatic environments (Negreira et al., 2009).

Photochemical Synthesis

4-Acetoxy-2',3'-difluorobenzophenone has been utilized in photochemical synthesis. Research on the photolysis of related benzophenone derivatives has led to the synthesis of various compounds, such as 2-methoxyxanthone. This showcases its utility in generating novel compounds through photo-induced reactions (Diaz-Mondejar & Miranda, 1982).

Development of Polymeric Materials

In material science, derivatives of benzophenone, including 4-Acetoxy-2',3'-difluorobenzophenone, are used in developing polymeric materials. A study on coordination polymers based on Copper(I)-Thiophenolates demonstrated their application in creating reversible thermochromic polymeric thin films (Troyano et al., 2018).

Analytical Chemistry

In analytical chemistry, derivatives of benzophenone are pivotal in developing methods for detecting various compounds. A method for determining benzophenone-3 and its metabolites in human serum illustrates the relevance of these derivatives in analytical methodologies (Tarazona et al., 2013).

properties

IUPAC Name

[4-(2,3-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)12-3-2-4-13(16)14(12)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVJNEOHGUAGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641724
Record name 4-(2,3-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2',3'-difluorobenzophenone

CAS RN

890099-95-3
Record name 4-(2,3-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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